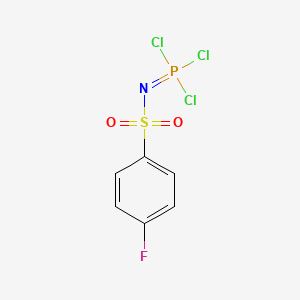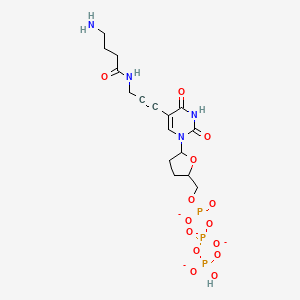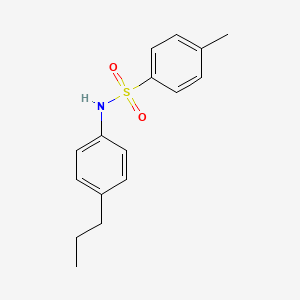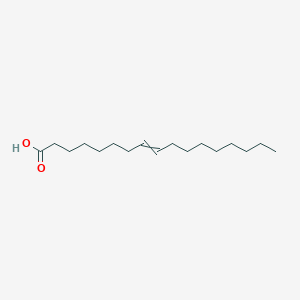
Heptadec-8-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by the presence of a double bond at the 8th carbon position in its 17-carbon chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadec-8-enoic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate the desired fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form heptadecanoic acid.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products Formed:
Oxidation: Epoxides, diols, or hydroxy acids.
Reduction: Heptadecanoic acid.
Substitution: Esters or amides.
Applications De Recherche Scientifique
Heptadec-8-enoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of heptadec-8-enoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Heptadecanoic acid: A saturated fatty acid with no double bonds.
Octadec-9-enoic acid (oleic acid): An unsaturated fatty acid with a double bond at the 9th carbon position.
Hexadec-9-enoic acid (palmitoleic acid): An unsaturated fatty acid with a double bond at the 9th carbon position.
Uniqueness: Heptadec-8-enoic acid is unique due to its specific double bond position, which influences its chemical reactivity and biological functions. This distinct structure allows it to participate in unique chemical reactions and interact differently with biological systems compared to its saturated and differently unsaturated counterparts .
Propriétés
Numéro CAS |
7432-41-9 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
heptadec-8-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19) |
Clé InChI |
ZBIGLIMGCLJKHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


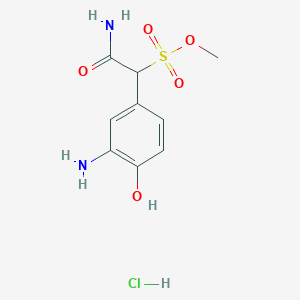
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
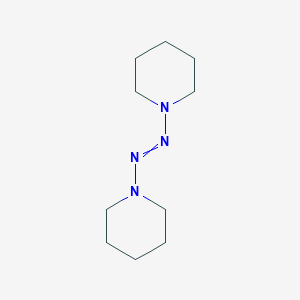
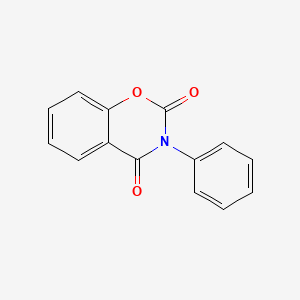
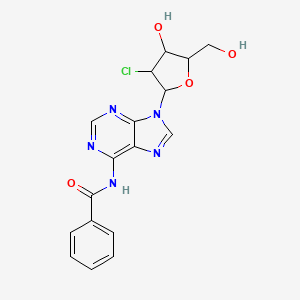
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
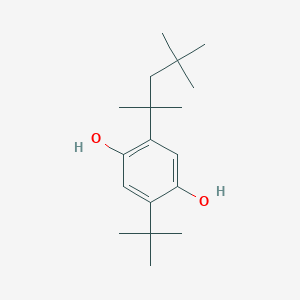
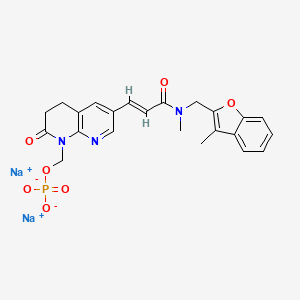
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
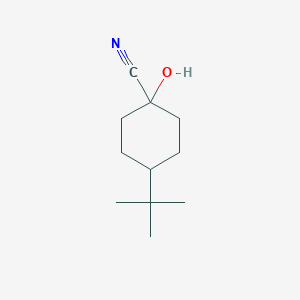
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
